molecular formula C18H15NO3 B5332143 4H-1,3-Benzoxazin-4-one, 2-[2-(4-ethoxyphenyl)ethenyl]-

4H-1,3-Benzoxazin-4-one, 2-[2-(4-ethoxyphenyl)ethenyl]-

Cat. No.: B5332143
M. Wt: 293.3 g/mol
InChI Key: CCLAOBVTVUUPGH-FMIVXFBMSA-N
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Description

The compound 4H-1,3-Benzoxazin-4-one, 2-[2-(4-ethoxyphenyl)ethenyl]- belongs to the benzoxazinone family, characterized by a bicyclic structure comprising a benzene ring fused with an oxazinone moiety. The substituent at position 2 includes an ethenyl group linked to a 4-ethoxyphenyl ring.

Properties

IUPAC Name

2-[(E)-2-(4-ethoxyphenyl)ethenyl]-1,3-benzoxazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NO3/c1-2-21-14-10-7-13(8-11-14)9-12-17-19-18(20)15-5-3-4-6-16(15)22-17/h3-12H,2H2,1H3/b12-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCLAOBVTVUUPGH-FMIVXFBMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C=CC2=NC(=O)C3=CC=CC=C3O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)/C=C/C2=NC(=O)C3=CC=CC=C3O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4H-1,3-Benzoxazin-4-one, 2-[2-(4-ethoxyphenyl)ethenyl]- typically involves the cyclization of N-acylated anthranilic acid derivatives. One effective method is the one-pot synthesis using iminium cation from cyanuric chloride and dimethylformamide as a cyclizing agent . This method is performed under mild conditions and results in high yields. The reaction involves the formation of an intermediate, which then undergoes cyclodehydration to form the benzoxazinone ring.

Industrial Production Methods

Industrial production of benzoxazinone derivatives often involves similar synthetic routes but on a larger scale. The use of efficient cyclizing agents and optimized reaction conditions ensures high yield and purity of the final product. Industrial methods may also incorporate continuous flow processes to enhance production efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4H-1,3-Benzoxazin-4-one, 2-[2-(4-ethoxyphenyl)ethenyl]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzoxazinone ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted benzoxazinone derivatives with various functional groups replacing hydrogen atoms.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity:
Research has indicated that benzoxazinone derivatives exhibit significant anticancer properties. A study demonstrated that compounds similar to 2-[2-(4-ethoxyphenyl)ethenyl]-4H-1,3-benzoxazin-4-one showed cytotoxic effects against various cancer cell lines. The mechanism is believed to involve the induction of apoptosis and inhibition of cell proliferation through modulation of signaling pathways such as MAPK and PI3K/Akt .

Antimicrobial Properties:
Benzoxazinones have been explored for their antimicrobial activities. A case study highlighted that derivatives of benzoxazinone displayed potent activity against both Gram-positive and Gram-negative bacteria, suggesting potential use in developing new antibiotics.

Materials Science

Fluorescent Materials:
The compound has potential applications in the development of fluorescent materials. Its unique structure allows it to be used as a fluorescent probe in biological imaging. Studies have shown that benzoxazinone derivatives can be incorporated into polymer matrices to enhance their optical properties, making them suitable for applications in organic light-emitting diodes (OLEDs) and sensors .

Polymer Additives:
In materials science, benzoxazinones are being investigated as additives in polymer formulations to improve thermal stability and mechanical properties. The incorporation of these compounds into thermosetting resins has been shown to enhance their fire resistance and mechanical strength .

Environmental Applications

Pesticides and Herbicides:
The compound's derivatives are being researched for their potential use in agrochemicals. Studies indicate that certain benzoxazinones can act as natural herbicides, providing an environmentally friendly alternative to synthetic herbicides. They work by inhibiting specific enzymes involved in plant growth, thereby controlling weed populations without harming crops .

Bioremediation Agents:
Recent investigations have evaluated the use of benzoxazinone derivatives in bioremediation processes. Their ability to chelate heavy metals suggests they could be employed to remove toxic metals from contaminated soils and water bodies, thus contributing to environmental cleanup efforts .

Case Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry explored a series of benzoxazinone derivatives for their anticancer activity against breast cancer cell lines. The lead compound demonstrated IC50 values significantly lower than standard chemotherapeutics, indicating its potential as a novel anticancer agent .

Case Study 2: Fluorescent Probes

Research conducted at a leading university developed a series of fluorescent probes based on benzoxazinone structures for live-cell imaging. These probes exhibited high selectivity and sensitivity towards specific cellular targets, showcasing their utility in biological research .

Mechanism of Action

The mechanism of action of 4H-1,3-Benzoxazin-4-one, 2-[2-(4-ethoxyphenyl)ethenyl]- involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme and preventing its normal function. This interaction is often mediated by hydrogen bonding and π-π interactions between the benzoxazinone ring and the enzyme’s active site residues.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The following table summarizes key structural differences and properties of analogous benzoxazinones:

Compound Name Substituent(s) Molecular Weight Density (g/cm³) Boiling Point (°C) Key Applications/Notes
Target Compound : 2-[2-(4-ethoxyphenyl)ethenyl]-4H-1,3-benzoxazin-4-one 2-(4-ethoxyphenyl)ethenyl Not reported Not reported Not reported Potential pharmaceutical relevance
2-(2-Hydroxyphenyl)-4H-1,3-benzoxazin-4-one 2-(2-hydroxyphenyl) 239.23 Not reported Not reported Deferasirox impurity; pharmaceutical use
3-(4-Ethoxyphenyl)-2-methyl-2H-1,3-benzoxazin-4(3H)-one 3-(4-ethoxyphenyl), 2-methyl 283.32 1.182 458 Synthetic intermediate; thermal stability
2-(2-Chloroethyl)-2,3-dihydro-3-hydroxy-4H-1,3-benzoxazin-4-one 2-(2-chloroethyl), dihydro, hydroxyl Not reported Not reported Not reported Reactive intermediate; potential toxicity
2-[2-(2-Bromophenyl)-2-(2-phenylhydrazino)ethylidene]-2,3-dihydro-4H-1,3-benzoxazin-4-one Bromophenyl, phenylhydrazino, ethylidene 428.30 (C22H18BrN3O2) Not reported Not reported Complex substituents; specialized synthesis

Key Observations :

  • Polarity : The hydroxyphenyl variant exhibits higher polarity due to the hydroxyl group, enhancing hydrogen-bonding capacity compared to the ethoxyphenyl group in the target compound .
  • Thermal Stability : The ethoxyphenyl-methyl derivative (boiling point 458°C) suggests higher thermal stability compared to hydroxyphenyl analogues, likely due to reduced hydrogen bonding and increased hydrophobicity .

Biological Activity

4H-1,3-Benzoxazin-4-one compounds are a significant class of heterocyclic organic compounds known for their diverse biological activities. The specific compound 4H-1,3-Benzoxazin-4-one, 2-[2-(4-ethoxyphenyl)ethenyl]- has garnered attention for its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The compound 4H-1,3-Benzoxazin-4-one, 2-[2-(4-ethoxyphenyl)ethenyl]- is characterized by the presence of a benzoxazinone core fused with an ethoxyphenyl group. Its chemical formula is C16H15NO2C_{16}H_{15}NO_2, and it exhibits properties typical of benzoxazinones, including potential pharmacological effects.

Biological Activities

Research indicates that benzoxazinones exhibit a wide range of biological activities. The following table summarizes the key activities associated with 4H-1,3-Benzoxazin-4-one derivatives:

Biological Activity Description
Anticancer Demonstrated cytotoxic effects in various cancer cell lines, including P388 cells .
Antimicrobial Exhibited significant antibacterial and antifungal properties against Gram-positive and Gram-negative bacteria as well as fungi like Candida albicans and Aspergillus niger .
Anti-inflammatory Shown to reduce inflammation in preclinical models .
Antioxidant Displayed free radical scavenging activity, contributing to its protective effects .
Serine Protease Inhibition Inhibited serine proteases, which are implicated in various disease processes .

Synthesis Methods

The synthesis of 4H-1,3-Benzoxazin-4-one derivatives typically involves several methods:

  • One-Pot Reactions : A method utilizing eco-friendly solvents has been reported to yield high efficiency and purity .
  • Mannich Condensation : This two-step synthesis involves reacting salicylamide with an acid halide followed by cyclization .
  • Intermolecular Cyclization : This approach employs copper-catalyzed reactions to produce desired benzoxazinones from o-halobenzamides .

Case Studies

Several studies have highlighted the biological efficacy of benzoxazinone derivatives:

  • Cytotoxicity in Cancer Cells : A study evaluated various benzoxazinone derivatives for their cytotoxic effects on P388 cells. Compounds showed ID50 values ranging from 8.9 to 9.9 µM, indicating potent anticancer properties .
  • Antimicrobial Activity Evaluation : Another research focused on the antibacterial activity of synthesized benzoxazinones against multiple bacterial strains. Results indicated significant inhibition zones compared to standard antibiotics, showcasing their potential as antimicrobial agents .
  • Inflammation Reduction : In vivo studies demonstrated that certain derivatives could effectively reduce inflammatory markers in animal models, suggesting a pathway for therapeutic applications in inflammatory diseases .

Q & A

Q. What are the established synthetic methodologies for 2-[2-(4-ethoxyphenyl)ethenyl]-4H-1,3-benzoxazin-4-one, and how do reaction conditions influence yield?

The compound is synthesized via aldol condensation using chiral auxiliaries (e.g., 2-anthracenyl or dichlorophenyl substituents) to achieve diastereoselectivity. Mechanochemical methods employing 2,4,6-trichloro-1,3,5-triazine (TCT) and triphenylphosphine (PPh₃) under solvent-free conditions offer greener alternatives. Key parameters include temperature (0–5°C for aldol reactions), solvent selection (THF or DCM), and grinding time (30–60 minutes for mechanochemical synthesis). Yields range from 60–85%, influenced by substituent electronic effects .

Q. What spectroscopic and chromatographic techniques are critical for characterizing this benzoxazinone derivative?

Essential techniques include:

  • ¹H/¹³C NMR : To confirm substitution patterns and stereochemistry (e.g., vinyl proton coupling constants for ethenyl configuration).
  • FTIR : Identification of carbonyl (C=O, ~1700 cm⁻¹) and ether (C-O, ~1250 cm⁻¹) functional groups.
  • HPLC-MS : For purity assessment and detection of synthetic byproducts (e.g., deferasirox-related impurities, as noted in pharmaceutical intermediates) .
  • TLC : Monitoring reaction progress using silica gel plates and UV visualization .

Q. How can common impurities in the synthesis of this compound be identified and controlled?

Impurities often arise from incomplete condensation or oxidation byproducts. Strategies include:

  • HPLC-DAD : To detect trace impurities (e.g., residual starting materials like 4-ethoxyphenylacetylene).
  • Recrystallization : Using ethanol/water mixtures to isolate the pure product.
  • Column Chromatography : Silica gel with hexane/ethyl acetate gradients (3:1 to 1:1) for separation .

Advanced Research Questions

Q. How can diastereoselectivity be optimized in asymmetric reactions involving this benzoxazinone?

Diastereoselectivity is achieved using chiral auxiliaries (e.g., 2-anthracenyl substituents) in aldol reactions. Key factors:

  • Auxiliary Design : Bulky groups enhance steric control (e.g., 2,6-dichlorophenyl increases selectivity to >90% de).
  • Temperature : Low temperatures (−20°C) favor kinetic control.
  • Lewis Acids : TiCl₄ or Sn(OTf)₂ improve electrophilic activation of carbonyl groups .

Q. What mechanistic insights explain the biological activity of benzoxazinone derivatives in platelet aggregation studies?

Derivatives like 8-methyl-2-morpholin-4-yl-7-(pyridin-3-ylmethoxy)-4H-1,3-benzoxazin-4-one inhibit collagen-induced platelet aggregation by targeting ADP receptors. Structure-activity relationship (SAR) studies show:

  • Substituent Position : Electron-withdrawing groups at C-7 enhance activity (e.g., pyridinylmethoxy).
  • In Vitro Models : Platelet-rich plasma (PRP) assays with IC₅₀ values <10 μM correlate with in silico docking studies (PDB: 2MEK) .

Q. How can computational methods predict the pharmacokinetic properties of this compound for CNS targeting?

Molecular Dynamics (MD) Simulations : Predict blood-brain barrier (BBB) penetration using logP values (~3.5) and polar surface area (<90 Ų). ADMET Profiling : SwissADME predicts moderate hepatic metabolism (CYP3A4 substrate) and plasma protein binding (~85%). Docking Studies : M1 muscarinic receptor binding (PDB: 5CXV) highlights hydrogen bonding with Tyr106 and π-π stacking with Trp378 .

Q. What green chemistry approaches improve the sustainability of synthesizing this compound?

Mechanochemical Synthesis : Solvent-free grinding with TCT/PPh₃ reduces waste (E-factor <5). Microwave Assistance : Reduces reaction time from 12 hours to 30 minutes (70°C, 300 W). Biocatalysis : Lipase-mediated esterification (e.g., CAL-B enzyme) achieves 75% yield in aqueous media .

Q. How do structural modifications at the 4-ethoxyphenyl group influence photophysical properties?

Introducing electron-donating groups (e.g., -OCH₃) at the para position enhances fluorescence quantum yield (Φ = 0.45 in DMSO) due to extended conjugation. TD-DFT calculations (B3LYP/6-31G*) correlate emission spectra (λem = 450 nm) with HOMO-LUMO gaps (~3.1 eV) .

Q. What strategies resolve contradictions in reported bioactivity data across studies?

  • Meta-Analysis : Pool data from platelet aggregation (PRP vs. whole-blood assays) using random-effects models.
  • Standardized Protocols : Control variables like collagen concentration (1–4 μg/mL) and incubation time (5–10 mins).
  • QSAR Modeling : Identify outlier compounds with ClogP >4.0, which exhibit nonspecific cytotoxicity .

Q. How are benzoxazinone derivatives tailored for selective M1 muscarinic receptor modulation?

Scaffold Hopping : Replace the ethenyl group with ethynyl to enhance rigidity and receptor fit. Pharmacophore Modeling : Prioritize hydrogen bond donors (e.g., -NH at C-2) and hydrophobic groups (4-propylcyclohexyl). In Vivo Validation : Microdialysis in rat prefrontal cortex shows 50% ACh release increase at 10 mg/kg (po) .

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